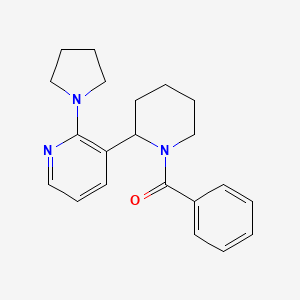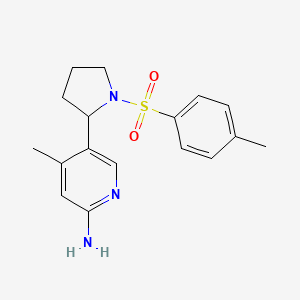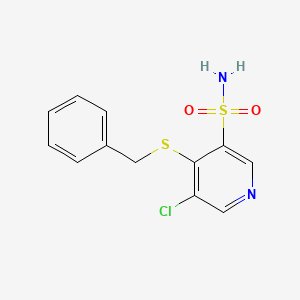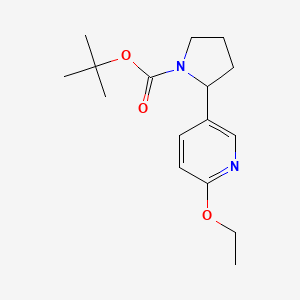
2-(3-(Ethylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(3-(éthylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acétique est un composé organique complexe avec une structure unique qui comprend un cycle pyridazine, un groupe éthylcarbamoyle et un groupe acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela inclut souvent l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions. Le processus peut également impliquer des étapes de purification telles que la cristallisation ou la chromatographie pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(3-(éthylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et parfois des catalyseurs pour améliorer les vitesses de réaction .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution peuvent donner lieu à une variété de dérivés substitués .
Applications de la recherche scientifique
L’acide 2-(3-(éthylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acétique a plusieurs applications dans la recherche scientifique :
Applications De Recherche Scientifique
2-(3-(Ethylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid has several applications in scientific research:
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(3-(éthylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du contexte de son utilisation .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d’autres dérivés de la pyridazine avec différents substituants, tels que :
- Acide 2-(3-(méthylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acétique
- Acide 2-(3-(propylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acétique .
Unicité
Ce qui distingue l’acide 2-(3-(éthylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acétique est sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C9H13N3O4 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
2-[3-(ethylcarbamoyl)-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C9H13N3O4/c1-2-10-9(16)6-3-4-7(13)12(11-6)5-8(14)15/h2-5H2,1H3,(H,10,16)(H,14,15) |
Clé InChI |
HGABOZWKKTYNFV-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=NN(C(=O)CC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)
![6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804295.png)


